Cas no 58460-19-8 (2-(Propan-2-yl)-1,3-benzothiazol-5-amine)
2-(Propan-2-yl)-1,3-benzothiazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Benzothiazolamine,2-(1-methylethyl)-(9CI)
- 2-propan-2-yl-1,3-benzothiazol-5-amine
- 2-(propan-2-yl)-1,3-benzothiazol-5-amine
- DBUCKGQCWWECLU-UHFFFAOYSA-N
- 2-Isopropylbenzo[d]thiazol-5-amine
- 5-benzothiazolamine,2-(1-methylethyl)-
- 2-(Propan-2-yl)-1,3-benzothiazol-5-amine
-
- MDL: MFCD18821452
- Inchi: 1S/C10H12N2S/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3
- InChI Key: DBUCKGQCWWECLU-UHFFFAOYSA-N
- SMILES: S1C2C=CC(=CC=2N=C1C(C)C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 184
- Topological Polar Surface Area: 67.2
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 329.4±15.0 °C at 760 mmHg
- Flash Point: 153.0±20.4 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-(Propan-2-yl)-1,3-benzothiazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Propan-2-yl)-1,3-benzothiazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522423-1g |
2-Isopropylbenzo[d]thiazol-5-amine |
58460-19-8 | 98% | 1g |
$*** | 2023-05-30 | |
| TRC | B526045-2.5mg |
2-(propan-2-yl)-1,3-benzothiazol-5-amine |
58460-19-8 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B526045-5mg |
2-(propan-2-yl)-1,3-benzothiazol-5-amine |
58460-19-8 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B526045-25mg |
2-(propan-2-yl)-1,3-benzothiazol-5-amine |
58460-19-8 | 25mg |
$ 185.00 | 2022-06-07 | ||
| OTAVAchemicals | 2205634-50MG |
2-(propan-2-yl)-1,3-benzothiazol-5-amine |
58460-19-8 | 95% | 50MG |
$171 | 2023-07-09 | |
| OTAVAchemicals | 2205634-100MG |
2-(propan-2-yl)-1,3-benzothiazol-5-amine |
58460-19-8 | 95% | 100MG |
$229 | 2023-07-09 | |
| OTAVAchemicals | 2205634-250MG |
2-(propan-2-yl)-1,3-benzothiazol-5-amine |
58460-19-8 | 95% | 250MG |
$309 | 2023-07-09 | |
| A2B Chem LLC | AG84567-50mg |
5-Benzothiazolamine,2-(1-methylethyl)-(9CI) |
58460-19-8 | 95% | 50mg |
$390.00 | 2024-04-19 | |
| A2B Chem LLC | AG84567-100mg |
5-Benzothiazolamine,2-(1-methylethyl)-(9CI) |
58460-19-8 | 95% | 100mg |
$455.00 | 2024-04-19 | |
| A2B Chem LLC | AG84567-250mg |
5-Benzothiazolamine,2-(1-methylethyl)-(9CI) |
58460-19-8 | 95% | 250mg |
$544.00 | 2024-04-19 |
2-(Propan-2-yl)-1,3-benzothiazol-5-amine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-(Propan-2-yl)-1,3-benzothiazol-5-amine
Comprehensive Overview of 2-(Propan-2-yl)-1,3-benzothiazol-5-amine (CAS No. 58460-19-8)
2-(Propan-2-yl)-1,3-benzothiazol-5-amine, with the CAS number 58460-19-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in industrial chemistry. The presence of an amine group at the 5-position and an isopropyl substituent at the 2-position enhances its reactivity and potential utility in various synthetic pathways.
In recent years, the demand for benzothiazole derivatives has surged due to their role in developing novel pharmaceutical intermediates and functional materials. Researchers are particularly interested in 2-(Propan-2-yl)-1,3-benzothiazol-5-amine for its potential as a building block in drug discovery, especially in designing central nervous system (CNS) targeting agents. Its structural features make it a candidate for modulating neurotransmitter pathways, aligning with current trends in neurological disorder research.
The compound's synthetic versatility is another key highlight. It can undergo electrophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecular architectures. This property is particularly relevant in medicinal chemistry, where researchers seek to optimize bioavailability and target specificity. Additionally, its potential applications in organic electronics and photovoltaic materials are being explored, given the benzothiazole core's electron-transport properties.
From an analytical chemistry perspective, CAS 58460-19-8 exhibits distinct spectroscopic signatures, such as characteristic NMR peaks and mass fragmentation patterns. These features are critical for quality control in industrial production and academic research. Recent studies have also investigated its metabolic stability and enzyme inhibition profiles, addressing growing concerns about drug-drug interactions in polypharmacy scenarios.
Environmental and green chemistry considerations are increasingly shaping the discourse around compounds like 2-(Propan-2-yl)-1,3-benzothiazol-5-amine. Innovations in catalytic synthesis and solvent-free reactions aim to reduce the ecological footprint of its production. This aligns with broader industry shifts toward sustainable chemical manufacturing, a topic frequently searched in academic databases and patent filings.
In summary, 58460-19-8 represents a multifaceted compound with expanding relevance across life sciences and advanced materials. Its intersection with trending topics like precision medicine, renewable energy materials, and green synthesis ensures continued scientific and commercial interest. Future research directions may explore its structure-activity relationships in greater depth or develop large-scale production methods with improved atom economy.
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